molecular formula C9H9BrClN3 B1341897 6-Bromo-4-hydrazinoquinoline hydrochloride CAS No. 1171943-39-7

6-Bromo-4-hydrazinoquinoline hydrochloride

Cat. No. B1341897
M. Wt: 274.54 g/mol
InChI Key: OTTBIUTUPICYHV-UHFFFAOYSA-N
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Description

6-Bromo-4-hydrazinoquinoline hydrochloride is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthetic methods are discussed extensively. The compound is likely to be of interest due to its potential pharmacological properties and as an intermediate in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves the condensation of anilines with keto esters, followed by cyclization reactions such as the Knorr synthesis . For instance, the preparation of 6-bromo-2-chloro-4-methylquinoline is achieved through a condensation and subsequent cyclization, optimizing conditions to avoid side reactions . Similarly, the synthesis of 6-bromoquinoline derivatives can be performed using the Skraup reaction, which involves the reaction of anilines with glycerol and nitrobenzene10. These methods could potentially be adapted for the synthesis of 6-Bromo-4-hydrazinoquinoline hydrochloride by incorporating hydrazine as a nucleophile.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinazoline core, which can be substituted at various positions to yield compounds with different properties. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing a triclinic system with specific unit cell parameters and stabilized by various intermolecular interactions . These findings suggest that 6-Bromo-4-hydrazinoquinoline hydrochloride would also exhibit a complex crystal structure with potential for unique intermolecular interactions.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, 6-bromoquinazolinones can be further modified to produce compounds with anti-inflammatory, analgesic, and antibacterial activities . The interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents results in a range of substituted products, demonstrating the reactivity of the bromoquinazoline core . These reactions are indicative of the potential transformations that 6-Bromo-4-hydrazinoquinoline hydrochloride could undergo to yield pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromoquinoline derivatives are influenced by their molecular structure. For example, the presence of bromine and other substituents affects the compound's reactivity and interaction with biological targets . The crystal packing, hydrogen bonding, and π-stacking interactions contribute to the stability and solubility of these compounds . These properties are crucial for the compound's behavior in biological systems and its potential use as a pharmaceutical agent.

Scientific Research Applications

Exploring Antimalarial and Antiviral Properties

Research into 6-Bromo-4-hydrazinoquinoline hydrochloride and related quinoline compounds has demonstrated their potential in various scientific applications, particularly focusing on their antimalarial and antiviral properties. Although the direct studies on 6-Bromo-4-hydrazinoquinoline hydrochloride are limited, insights can be gained from the broader class of chloroquine and its derivatives, to which this compound is closely related.

Antimalarial Applications

Chloroquine and its derivatives have been extensively studied for their antimalarial effects. Despite the emergence of chloroquine-resistant Plasmodium falciparum strains leading to a decline in chloroquine use against malaria, ongoing research has uncovered novel biochemical properties of chloroquine-based compounds. This has inspired their repurposing in managing various diseases, including malaria, by exploring the chemical structures and potential therapeutic applications of these compounds (Njaria et al., 2015).

Antiviral and Immunomodulatory Effects

The immunosuppressive activities of chloroquine and hydroxychloroquine, members of the 4-aminoquinoline compounds, have been highlighted for their potential in treating autoimmune disorders like systemic lupus erythematosus and rheumatoid arthritis. Their ability to reduce T-cell and B-cell hyperactivity, as well as pro-inflammatory cytokine gene expression, underscores their versatility beyond antimalarial use, proposing a role in modifying the clinical course of autoimmune disorders (Taherian et al., 2013).

Potential in COVID-19 Treatment

During the COVID-19 pandemic, the effectiveness of chloroquine and hydroxychloroquine in vitro experiments showed potential in inhibiting the duplication of the SARS-CoV-2 virus. This suggested a possible role in stopping COVID-19 infection, although more research is needed to fully understand and confirm these preliminary findings (Dermawan et al., 2020).

properties

IUPAC Name

(6-bromoquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTBIUTUPICYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592371
Record name 6-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-hydrazinoquinoline hydrochloride

CAS RN

1171943-39-7
Record name 6-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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